N-(prop-2-yn-1-yl)ethane-1-sulfonamide
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Overview
Description
N-(prop-2-yn-1-yl)ethane-1-sulfonamide is an organic compound with the molecular formula C5H9NO2S and a molecular weight of 147.2 g/mol . This compound is characterized by the presence of a sulfonamide group attached to an ethane chain, which is further substituted with a propynyl group. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Mode of Action
N-(prop-2-yn-1-yl)ethane-1-sulfonamide has been found to participate in visible-light-induced oxidative formylation reactions . Both the starting material and the product act as photosensitizers . Reactive oxygen species, specifically singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −), are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
The compound is involved in the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen . This process occurs in the absence of an external photosensitizer and leads to the formation of corresponding formamides
Result of Action
The compound’s involvement in visible-light-induced oxidative formylation reactions suggests it may influence cellular redox states
Action Environment
Given its involvement in light-induced reactions , factors such as light exposure and intensity could potentially influence its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)ethane-1-sulfonamide typically involves the reaction of ethanesulfonyl chloride with propargylamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control. The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.
Substitution: The propynyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted sulfonamides.
Scientific Research Applications
N-(prop-2-yn-1-yl)ethane-1-sulfonamide has several applications in scientific research, including:
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its sulfonamide group, which can mimic the structure of certain biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)benzene-1-sulfonamide: This compound has a benzene ring instead of an ethane chain, which can affect its chemical properties and reactivity.
N-(prop-2-en-1-yl)ethane-1-sulfonamide: This compound has a prop-2-en-1-yl group instead of a prop-2-yn-1-yl group, which can influence its reactivity in different chemical reactions.
Uniqueness
N-(prop-2-yn-1-yl)ethane-1-sulfonamide is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of both the sulfonamide and propynyl groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-prop-2-ynylethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-3-5-6-9(7,8)4-2/h1,6H,4-5H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLHBTGILXWYGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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